molecular formula C22H25N3O3 B2679349 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1903551-11-0

1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2679349
CAS No.: 1903551-11-0
M. Wt: 379.46
InChI Key: ONACKMRFSZKQTK-UHFFFAOYSA-N
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Description

1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety, a bicyclic octane structure, and a pyrrolidine-2,5-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to create the indole moiety, involving the reaction of phenylhydrazine with a ketone under acidic conditions . The subsequent steps involve the formation of the bicyclic octane structure and the attachment of the pyrrolidine-2,5-dione group through various organic reactions, including acylation and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to protein targets, modulating their activity and leading to various biological effects. The bicyclic octane structure and pyrrolidine-2,5-dione group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to its combination of an indole moiety with a bicyclic octane structure and a pyrrolidine-2,5-dione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[8-[2-(1-methylindol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-23-13-14(18-4-2-3-5-19(18)23)10-22(28)24-15-6-7-16(24)12-17(11-15)25-20(26)8-9-21(25)27/h2-5,13,15-17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONACKMRFSZKQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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